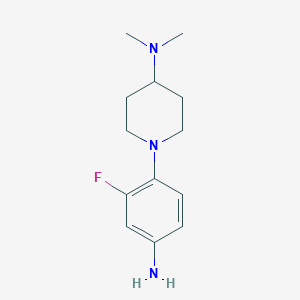

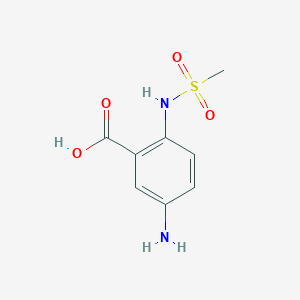

5-Amino-2-methanesulfonamidobenzoic acid

Overview

Description

5-Amino-2-methanesulfonamidobenzoic acid is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 . It appears as a powder .

Molecular Structure Analysis

The IUPAC name for this compound is 5-amino-2-[(methylsulfonyl)amino]benzoic acid . The InChI code is 1S/C8H10N2O4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,9H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

This compound is a powder . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Tissue Sulfhydryl Groups

5-Amino-2-methanesulfonamidobenzoic acid has been used in studies related to tissue sulfhydryl groups. Ellman's reagent, a water-soluble aromatic disulfide, has been synthesized for determining sulfhydryl groups, showing its usefulness in biological materials, including blood (Ellman, 1959).

Photophysical Properties

The compound has applications in photophysical studies. A series of new dibenzoxazolylphenols, related to 5-Amino-2-methanesulfonamidobenzoic acid, displayed excited state intramolecular proton-transfer fluorescence, indicating their potential as wavelength shifters in detecting ionizing radiation (Kauffman & Bajwa, 1993).

C–N Bond Formation

It's also utilized in chemical synthesis, such as in the reaction of chromonyl Meldrum’s acid with N-substituted 2-aminobenzamides, demonstrating different outcomes depending on the presence of acidic or basic catalysts. Methanesulfonic acid, related to 5-Amino-2-methanesulfonamidobenzoic acid, facilitated the synthesis of chromonyl quinazolinones (Balalaie, Bijanzadeh, Mehrparvar & Rominger, 2015).

Synthesis of Sulfonohydrazides

In another application, it has been used in the synthesis of sulfonohydrazides through a radical process involving intramolecular cyclization and insertion of sulfur dioxide (An, Zheng & Wu, 2014).

Selective Mesylation

The compound has been found effective in the selective mesylation of amino groups, highlighting its importance in chemical modifications and synthesis (Kim, Sung, Choi & Kim, 1999).

Synthesis of Imidazolines and Benzimidazoles

A highly efficient method using aminoiminomethanesulfonic acid derivatives, related to 5-Amino-2-methanesulfonamidobenzoic acid, for synthesizing 2-arylamino-2-imidazolines and 2-aminobenzimidazoles, demonstrates the compound's significance in organic chemistry (Mohanazadeh, Nami & Hosseini, 2011).

Investigation of Metal Ions Reactivity

The compound has been used in studies investigating the effect of metal ions on the reactivity of thiol groups in human enzymes, such as 5-aminolaevulinate dehydratase (Gibbs, Gore & Jordan, 1985).

Mechanism of Action

Target of Action

It is structurally similar to mefenamic acid , which targets the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a major role in inflammation and prostanoid signaling .

Mode of Action

5-Amino-2-methanesulfonamidobenzoic acid likely interacts with its targets in a similar way to Mefenamic acid. Mefenamic acid binds to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . This interaction reduces the symptoms of pain .

Result of Action

Based on its structural similarity to mefenamic acid, it may also exhibit anti-inflammatory, analgesic, and antipyretic activities .

properties

IUPAC Name |

5-amino-2-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQSDJZMNGJQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-methanesulfonamidobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)